molecular formula C18H23N5OS B2603396 2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 2034234-12-1

2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2603396
CAS No.: 2034234-12-1
M. Wt: 357.48
InChI Key: XZDBJRHJNLMQCB-UHFFFAOYSA-N
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Description

2-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic small molecule designed for research applications. Its structure incorporates a pyridazine core linked to a thiophen-2-ylmethyl group via a piperazine-acetamide chain. The piperazine ring is a privileged scaffold in medicinal chemistry, frequently used to optimize pharmacokinetic properties and as a spacer to arrange pharmacophoric groups in three-dimensional space . The pyridazine heterocycle is a key structural motif found in compounds with documented pharmacological activity . Researchers are exploring this compound and its analogs primarily in the context of early-stage drug discovery. The structural framework suggests potential for investigation as a ligand for various biological targets. Piperazine-containing compounds are prevalent in research areas including neuroscience and oncology . For instance, structurally related pyridazine derivatives have been studied for their analgesic and anti-inflammatory activities . Furthermore, piperazine derivatives are being actively investigated as inhibitors of various protein targets, such as the anoctamin 6 protein and the NLRP3 inflammasome . This product is intended for use by qualified researchers in a controlled laboratory setting. It is supplied for non-human, non-clinical research purposes. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5OS/c24-18(19-12-15-2-1-11-25-15)13-22-7-9-23(10-8-22)17-6-5-16(20-21-17)14-3-4-14/h1-2,5-6,11,14H,3-4,7-10,12-13H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDBJRHJNLMQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H22N4S\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{S}

This structure includes a piperazine ring, a pyridazine moiety, and a thiophene group, which are known to contribute to various pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Similar compounds have shown efficacy in modulating serotonin and dopamine receptors, which are crucial in treating psychiatric disorders such as depression and anxiety. The presence of the piperazine ring enhances its potential as a neuroactive agent.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Neuroprotective Effects : Potentially protecting neurons from damage in neurodegenerative diseases.
  • Anti-inflammatory Properties : Modulating inflammatory pathways, which may be beneficial in conditions like arthritis.
  • Antidepressant Activity : Acting on serotonin receptors to alleviate symptoms of depression.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is essential. The following table summarizes the structural features and notable activities of similar compounds:

Compound NameStructural FeaturesNotable Activities
2-Methyl-6-phenylethynylpyridinePyridine ringmGluR5 antagonist
1-(4-Piperidinyl)-2-pyridinonePiperidine and pyridine ringsAntidepressant properties
4-(4-Fluorophenyl)piperidinePiperidine with fluorine substitutionAnalgesic effects

The unique combination of cyclopropyl and thiophene moieties in our compound may provide distinct pharmacological profiles not observed in others.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyridazine Ring : Synthesized through cyclization reactions from suitable precursors.
  • Piperazine Introduction : Achieved via nucleophilic substitution reactions.
  • Thiophene Coupling : Final coupling under specific conditions using coupling reagents like EDCI or DCC.

Neuroprotective Study

In a study investigating the neuroprotective effects of related compounds, it was found that those with similar piperazine structures significantly reduced neuronal apoptosis in models of oxidative stress. This suggests that this compound may exhibit comparable neuroprotective properties.

Anti-inflammatory Research

Another study focused on anti-inflammatory activity showed that compounds with thiophene groups effectively inhibited pro-inflammatory cytokines in vitro. This supports the hypothesis that our compound could modulate inflammatory responses.

Comparison with Similar Compounds

Structural Analogues from Evidence

The following table summarizes key analogs from the evidence, highlighting structural and functional differences:

Compound ID/Name Core Structure Substituents/R-Groups Key Properties/Activities Reference
Target Compound : 2-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide Piperazine + pyridazine + acetamide Cyclopropyl (pyridazine), thiophen-2-ylmethyl Hypothetical: Improved metabolic stability, potential CNS activity due to thiophene
5k (N-(6-(4-(4-Methoxybenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide) Piperazine + pyridine + imidazothiazole 4-Methoxybenzyl, phenylimidazothiazole Yield: 78%, m.p. 92–94°C, antimicrobial (gram-positive bacteria) [1]
47 (2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide) Piperazine + benzothiazole sulfonyl 3,5-Difluorophenyl Strong activity against gram-positive bacteria [2]
13 (2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide) Piperazine + thiazole 4-Methoxyphenyl, p-tolylthiazole m.p. 289–290°C, anti-inflammatory (MMP inhibition) [4]
EN300-266074 (N-(4-chlorophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide) Piperazine + ethenesulfonyl 4-Chlorophenyl Molecular weight: 419.93, synthetic intermediate [10]

Key Structural and Functional Differences

a) Heterocyclic Moieties
  • Pyridazine vs. Pyridine/Thiazole/Imidazole: The target compound’s pyridazine ring (vs. The cyclopropyl substituent on pyridazine could reduce metabolic oxidation, enhancing stability compared to methoxy or halogenated groups in analogs .
  • Thiophen-2-ylmethyl vs.
b) Pharmacological Activities
  • Antimicrobial Potential: While compounds like 47 and 5k show gram-positive bacterial inhibition via benzothiazole or imidazothiazole groups , the thiophene in the target compound may shift activity toward gram-negative strains or fungi, as seen in analogs with heteroaromatic substituents .
  • Anti-inflammatory Potential: Piperazine-thiazole derivatives (e.g., 13) inhibit matrix metalloproteinases (MMPs) . The target compound’s pyridazine core might modulate similar pathways but with distinct selectivity.

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